

Spectroscopic Profile of 4-Nitrosodiphenylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrosodiphenylamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitrosodiphenylamine**, a chemical intermediate of interest in various industrial and research applications. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

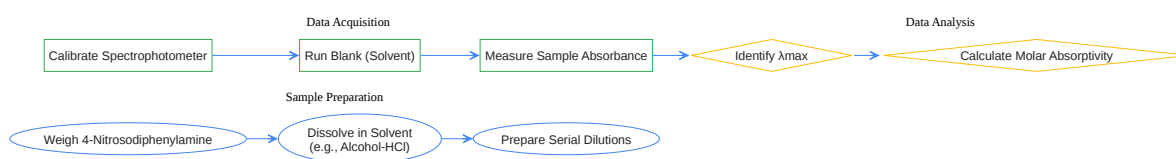
The UV-Vis spectrum of **4-Nitrosodiphenylamine** is characterized by two main absorption maxima, indicating the presence of chromophores within the molecule. These absorptions are attributed to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions.

Table 1: UV-Vis Spectroscopic Data of **4-Nitrosodiphenylamine**

Wavelength (λ_{max})	Molar Absorptivity (ϵ)	Solvent System
259 nm	4170 M ⁻¹ cm ⁻¹	Alcohol-Hydrochloric Acid
406 nm	20420 M ⁻¹ cm ⁻¹	Alcohol-Hydrochloric Acid
392 nm	Not Reported	Not Specified

Experimental Protocol: UV-Vis Spectroscopy

A solution of **4-Nitrosodiphenylamine** is prepared in a suitable solvent, such as an alcohol-hydrochloric acid mixture, to a known concentration. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-800 nm. A cuvette containing the pure solvent is used as a reference. The instrument parameters, such as scan speed and slit width, should be optimized to obtain a high-quality spectrum.



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Diagram 1: A generalized workflow for acquiring UV-Vis spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Nitrosodiphenylamine** provides valuable information about the functional groups present in the molecule. Key vibrational frequencies correspond to the N-H, C-H, N=O, and aromatic C=C bonds.

Table 2: Key IR Absorption Bands for **4-Nitrosodiphenylamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H stretch
3100-3000	Medium	Aromatic C-H stretch
1600-1585	Medium-Strong	Aromatic C=C stretch
~1500	Strong	N=O stretch (nitroso group)
1500-1400	Medium-Strong	Aromatic C=C stretch
900-675	Strong	Aromatic C-H out-of-plane bend

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

A small amount of finely ground **4-Nitrosodiphenylamine** (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet. The IR spectrum of the KBr pellet is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **4-Nitrosodiphenylamine**. The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus.

Table 3: ¹H NMR Spectroscopic Data of **4-Nitrosodiphenylamine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.1	d	2H	Aromatic protons ortho to NO group
~7.4	t	2H	Aromatic protons meta to NH group on the unsubstituted ring
~7.2	d	2H	Aromatic protons ortho to NH group on the unsubstituted ring
~7.0	d	2H	Aromatic protons meta to NO group
~6.5	s (broad)	1H	N-H proton

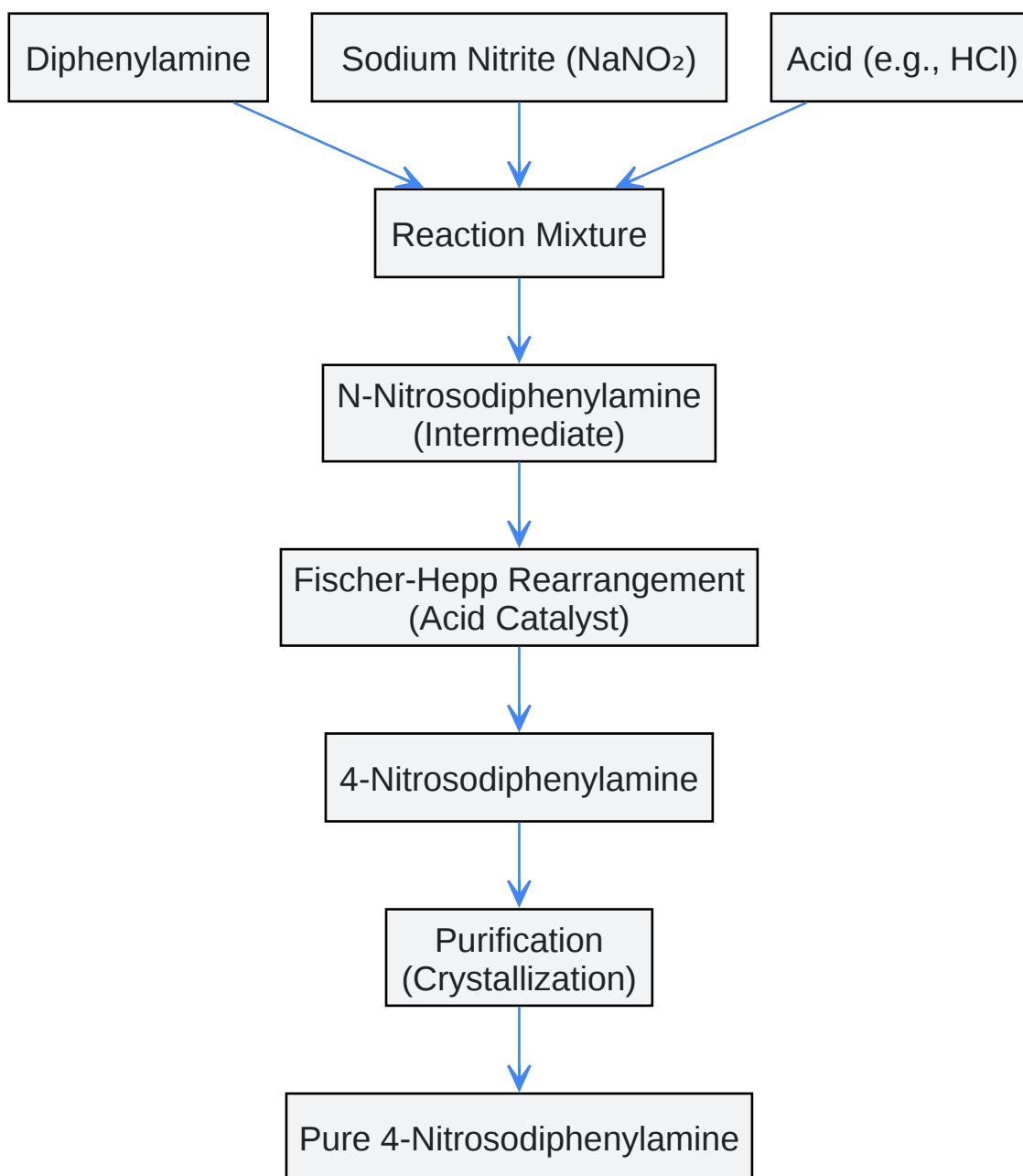
Table 4: ^{13}C NMR Spectroscopic Data of **4-Nitrosodiphenylamine**

Chemical Shift (δ , ppm)	Assignment
~155	C-NO
~145	C-NH (ipso) on the nitroso-substituted ring
~140	C-NH (ipso) on the unsubstituted ring
~130	Aromatic CH
~125	Aromatic CH
~120	Aromatic CH
~115	Aromatic CH

Experimental Protocol: NMR Spectroscopy

Approximately 5-10 mg of **4-Nitrosodiphenylamine** is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such

as tetramethylsilane (TMS), is added. The ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer. For ^1H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com